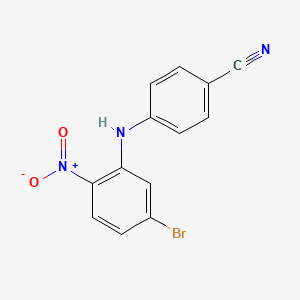
4-(5-Bromo-2-nitrophenylamino)benzonitrile
説明
4-(5-Bromo-2-nitrophenylamino)benzonitrile is a useful research compound. Its molecular formula is C13H8BrN3O2 and its molecular weight is 318.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(5-Bromo-2-nitrophenylamino)benzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H9BrN4O2
- Molecular Weight : 320.14 g/mol
- CAS Number : 1464160-06-2
The compound features a bromine and nitro group on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
Anticancer Potential
Recent studies have highlighted the potential of similar compounds in inhibiting the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. For instance, derivatives of anilino-1,4-naphthoquinones demonstrated potent EGFR inhibition with IC50 values in the nanomolar range . Although specific data on this compound is limited, its structural similarities suggest potential as an EGFR inhibitor.
The proposed mechanism of action for compounds like this compound involves:
- Inhibition of Tyrosine Kinases : By interacting with the ATP-binding site of EGFR, leading to reduced phosphorylation and activation of downstream signaling pathways.
- Induction of Apoptosis : Compounds that inhibit EGFR often lead to apoptosis in cancer cells, which could be a significant aspect of their therapeutic effect.
Case Study 1: EGFR Inhibition
A study investigating anilino derivatives reported that compounds with similar structures to this compound exhibited strong cytotoxicity against various cancer cell lines (e.g., A549 lung carcinoma). The most potent compounds had IC50 values ranging from 3.96 nM to 18.64 nM against EGFR . This indicates that modifications to the phenyl ring can significantly enhance biological activity.
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Compound A (similar structure) | 3.96 | A549 |
| Compound B (similar structure) | 11.42 | MDA-MB-231 |
| Compound C (similar structure) | 18.64 | HuCCA-1 |
Case Study 2: Structural Activity Relationship (SAR)
Research has shown that substituents on the phenyl ring play a crucial role in determining the biological activity of similar compounds. For instance, electron-withdrawing groups such as nitro or halogens enhance potency by stabilizing the transition state during enzyme binding . This suggests that this compound may exhibit significant activity due to its bromine and nitro substituents.
特性
IUPAC Name |
4-(5-bromo-2-nitroanilino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-3-6-13(17(18)19)12(7-10)16-11-4-1-9(8-15)2-5-11/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVPKZZSZMERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















